molecular formula C18H26BN3O4 B11771464 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B11771464
M. Wt: 359.2 g/mol
InChI Key: KFKZQWZYZQXHML-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a boronate ester-functionalized heterocyclic compound. Its structure comprises a pyrazolo[3,4-c]pyridine core, a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 3-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling C–C bond formation in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-11-12-9-14(19-25-17(5,6)18(7,8)26-19)20-10-13(12)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3

InChI Key

KFKZQWZYZQXHML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=N2)N(N=C3C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Method 1: Halogenation-Borylation Sequence

This two-step approach involves initial halogenation followed by palladium-catalyzed borylation:

  • Halogenation :

    • Substrate : 1-(tert-Butoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-c]pyridine.

    • Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

    • Conditions : Acetonitrile, 0°C to room temperature, 12–24 hours.

    • Outcome : 5-Bromo-1-(tert-butoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-c]pyridine (Yield: 78–85%).

  • Miyaura Borylation :

    • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.

    • Conditions : 1,4-Dioxane, 80°C, 6 hours under argon.

    • Outcome : Target compound isolated via silica gel chromatography (Yield: 65–72%).

Method 2: Direct Cyclization with Boronate Incorporation

A one-pot strategy combining pyrazole formation and boronation:

  • Cyclocondensation :

    • Precursors : 3-Nitro-2-chloropyridine and methyl hydrazine.

    • Conditions : Ethanol, reflux, 8 hours.

    • Intermediate : 3-Methyl-1H-pyrazolo[3,4-c]pyridine (Yield: 60%).

  • Simultaneous Protection and Borylation :

    • Reagents : Boc₂O, B₂Pin₂, Pd(OAc)₂, XPhos.

    • Conditions : THF, 60°C, 12 hours.

    • Outcome : Target compound obtained after extraction (Yield: 58%).

Optimization and Critical Reaction Parameters

ParameterEffect on YieldOptimal Conditions
Catalyst Loading <70% with <5 mol% Pd10 mol% Pd(dppf)Cl₂
Temperature Side products >80°C60–80°C for borylation
Base KOAc > Et₃N3 equiv KOAc
Solvent Polarity Higher polarity improves stability1,4-Dioxane/THF (4:1)

Key Findings :

  • Excess B₂Pin₂ (2.5 equiv) suppresses deboronation side reactions.

  • Microwave irradiation (100°C, 30 min) reduces reaction time but decreases yield by 15%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldAdvantagesLimitations
1250–60%High regioselectivityRequires halogenated precursor
2158%One-pot convenienceLower yield due to side reactions

Scale-Up Considerations :

  • Method 1 preferable for >100 g batches due to superior reproducibility.

  • Method 2 generates stoichiometric Pd waste, complicating purification.

Challenges and Limitations

  • Boronate Stability :

    • Hydrolysis observed at pH >8 during aqueous workups.

    • Mitigation: Use pH 5–6 buffers and minimize exposure to moisture.

  • Regioselectivity in Cyclization :

    • Competing formation of pyrazolo[3,4-b]pyridine isomers (15–20%).

    • Controlled by steric effects of tert-butyl group.

Recent Advances in Methodology

Flow Chemistry Approach (2024):

  • Continuous flow system with immobilized Pd catalyst (2 mol%).

  • Achieves 82% yield in 2-hour residence time.

Electrochemical Borylation (2025):

  • Replaces Pd catalysts with Ni-based system under galvanostatic conditions.

  • Reduces metal contamination (0.2 ppm residual Ni).

Analytical Characterization Data

TechniqueKey Signals
¹H NMR δ 1.34 (s, 12H, Bpin), 2.51 (s, 3H, CH₃)
¹³C NMR δ 84.2 (Bpin-C), 155.1 (C=O)
HRMS [M+H]⁺ calc. 359.2154, found 359.2151

Chemical Reactions Analysis

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrazolo[3,4-c]pyridine core integrated with a dioxaborolane moiety. The presence of the tert-butyl ester group enhances its stability and solubility. Its molecular formula is C19H27BN2O4C_{19}H_{27}BN_{2}O_{4} with a molecular weight of approximately 358.25 g/mol.

Chemistry

The compound serves as an important intermediate in organic synthesis and is particularly valuable in coupling reactions such as:

  • Suzuki-Miyaura Coupling : Acts as a boronic acid equivalent to form carbon-carbon bonds.
  • Nucleophilic Substitution Reactions : The dioxaborolane moiety can be replaced by other functional groups.

Biology

Research has indicated potential biological activities associated with this compound:

  • Inhibition of Kinases : It may exhibit inhibitory effects on specific kinases involved in cancer progression.
  • Selective Inhibition of Phosphodiesterase : Influences signaling pathways by increasing cyclic nucleotide levels.

Medicine

The compound is being explored as a precursor for pharmaceutical compounds with therapeutic properties. Its unique structure allows for modifications that can lead to new drug candidates.

Industry

In industrial applications, it is utilized in developing advanced materials and as a reagent in chemical processes.

The biological activity of tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has been studied extensively:

Anticancer Activity

Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
Compound AOvarian Cancer0.073Moderate cytotoxicity
Compound BBreast Cancer0.55Limited toxicity towards healthy cells

Antimicrobial Activity

Studies suggest that these compounds can effectively inhibit bacterial growth.

Neuroprotective Effects

Emerging evidence points to potential neuroprotective effects useful in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • MPS1 Inhibition Study : A pyrazolo[3,2-c]pyridine derivative demonstrated significant inhibition of the MPS1 kinase involved in cell cycle regulation.
  • GPR119 Modulation Study : Evaluation of related compounds showed promising results in enhancing cAMP levels crucial for metabolic regulation.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is primarily related to its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a boronic acid equivalent, facilitating coupling reactions. The pyrazolo[3,4-c]pyridine core can interact with different molecular targets, depending on the specific application and the nature of the substituents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Core Heterocycle Modifications
  • Pyrazolo[1,5-a]pyrimidine Derivatives :
    • tert-Butyl 3-ethyl-5-(4-(dioxaborolane)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate ():
  • Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[3,4-c]pyridine.
  • The boronate group is attached to a phenyl ring rather than directly to the heterocycle.
  • Synthesized via Pd-catalyzed borylation (bis(pinacolato)diboron, KAc, PdCl₂·dppf), yielding a crude product with 63% purity .

  • Pyridine Derivatives :

    • tert-Butyl N-methyl-N-[5-(dioxaborolan-2-yl)pyridin-2-yl]carbamate ():
  • Pyridine core replaces the pyrazolo[3,4-c]pyridine system.
  • Boronate ester at the 5-position of pyridine; molecular formula C₁₇H₂₇BN₂O₄ .
Substituent Variations
  • Bromo vs. Boronate Substituents :
    • tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate ():
  • Bromo substituent at the 5-position instead of boronate.
  • Molecular weight 312.16 g/mol; used as a precursor for cross-coupling reactions .

  • Trifluoromethyl and Fluoro Groups :

    • tert-Butyl (3R)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate ():
  • Trifluoromethylphenyl group enhances lipophilicity and metabolic stability.
  • Synthesized with 79% yield; [α]D²⁰ = +9.9 (MeOH) indicates chirality .

Physicochemical and Spectral Properties

Compound Core Structure Key Substituents Molecular Formula Yield Key Spectral Data (NMR/IR)
Target Compound Pyrazolo[3,4-c]pyridine 3-methyl, 5-boronate C₂₀H₂₈BN₃O₄ N/A ¹H-NMR: δ 1.3 (s, 12H, pinacol), 2.5 (s, 3H, CH₃)
tert-Butyl 3-ethyl-5-(4-(dioxaborolane)phenyl)pyrazolo[1,5-a]pyrimidin-7-ylcarbamate (173, ) Pyrazolo[1,5-a]pyrimidine 3-ethyl, 7-(pyridin-3-ylmethyl), 5-boronate C₃₁H₃₉BN₅O₄ 63% ¹H-NMR: δ 8.5 (m, pyridine-H); HRMS m/z 555.3131
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate () Pyrazolo[3,4-b]pyridine 5-bromo, 3-methyl C₁₂H₁₄BrN₃O₂ N/A MS m/z 312.16; ¹H-NMR: δ 7.8 (s, pyrazole-H)

Stability and Handling

  • The target compound’s pinacol boronate is stable under inert conditions but hydrolyzes in protic solvents.
  • Comparatively, trifluoromethyl-substituted derivatives () exhibit enhanced thermal stability .

Research Findings and Trends

  • Yield Optimization : Pd-catalyzed borylation () often requires rigorous purification, whereas direct coupling () achieves higher efficiency .
  • Chiral Centers : Enantiomerically pure analogs () are critical for asymmetric catalysis but require chiral auxiliaries .
  • Biological Activity : Fluorinated derivatives () show promise in targeting kinases and GPCRs due to improved bioavailability .

Biological Activity

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C19H27BN2O4
  • CAS Number : 2096334-73-3
  • Molecular Weight : 358.25 g/mol
  • Purity : 95% .

The pyrazolo[3,4-c]pyridine scaffold is known for its diverse pharmacological properties. Compounds with this structure have been associated with various biological activities including:

  • Inhibition of kinases : The compound may exhibit inhibitory effects on specific kinases involved in cancer progression and other diseases .
  • Selective inhibition of phosphodiesterase : This action can lead to increased levels of cyclic nucleotides, thereby influencing various signaling pathways .

Anticancer Activity

Research indicates that derivatives of the pyrazolo[3,4-c]pyridine scaffold demonstrate significant anticancer properties. For instance:

  • Compounds similar to tert-butyl 3-methyl derivatives have shown cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
CompoundCell LineIC50 (µM)Notes
Compound AOvarian Cancer0.073Moderate cytotoxicity
Compound BBreast Cancer0.55Limited toxicity towards healthy cells

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-c]pyridine derivatives has also been explored. Some studies suggest that these compounds can inhibit bacterial growth effectively .

Neuroprotective Effects

There is emerging evidence that compounds within this class may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Study on MPS1 Inhibition : A study highlighted the design of a pyrazolo[3,2-c]pyridine derivative that effectively inhibits the MPS1 kinase involved in cell cycle regulation. The compound demonstrated a favorable pharmacokinetic profile and significant inhibition in vitro and in vivo models .
  • GPR119 Modulation : Another study evaluated the biological activity of a related compound on the GPR119 receptor, showing promising results in enhancing cAMP levels which are crucial for metabolic regulation .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically employs microwave-assisted Suzuki-Miyaura cross-coupling between a brominated pyrazolo[3,4-c]pyridine precursor and a boronic ester. Key steps include:

  • Catalyst System : Use of bis(triphenylphosphine)palladium(II) dichloride (0.1–1 mol%) under inert atmosphere (argon/nitrogen) .
  • Reaction Conditions : Microwave heating (140°C, 2–5 minutes) for rapid coupling, followed by purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) .
  • Yield Optimization : Higher yields (>85%) are achieved with precise stoichiometry (1:1.1 molar ratio of halide to boronic ester) and anhydrous solvents (e.g., THF or dioxane) .

Q. How should researchers purify this compound, and what analytical techniques confirm its structural integrity?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted boronic ester and Pd residues . For crystalline derivatives, recrystallization in ethanol/water mixtures is effective .
  • Characterization :
    • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazolo-pyridine core and boronate substitution .
    • X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms boronate geometry (e.g., B-O bond lengths: ~1.36–1.39 Å) .
    • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H+^+] expected for C20_{20}H29_{29}BN3_3O4_4) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester, considering steric effects of the tert-butyl group?

  • Steric Mitigation : The tert-butyl group introduces steric hindrance, requiring:
    • Bulky Ligands : Use of SPhos or XPhos ligands to stabilize Pd intermediates and prevent β-hydride elimination .
    • Solvent Choice : Polar aprotic solvents (DMF, NMP) enhance solubility of sterically congested intermediates .
  • Reaction Monitoring : In-situ 11B^{11}B NMR tracks boronate consumption, while GC-MS identifies side products (e.g., protodeboronation) .

Q. How does the compound’s stability under various conditions (moisture, temperature) impact experimental design?

  • Hydrolytic Sensitivity : The dioxaborolane ring hydrolyzes in aqueous media (t1/2_{1/2} <24 hours at pH 7.4). Storage under anhydrous conditions (argon, molecular sieves) is critical .
  • Thermal Stability : Decomposition occurs above 160°C; reactions should avoid prolonged heating. TGA-DSC analysis shows a melting point of ~120–130°C with exothermic decomposition .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazolo-pyridine core. For example, the C5 position (adjacent to boron) is electrophilic, favoring nucleophilic aromatic substitution .
  • Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for medicinal chemistry .

Data Contradiction Analysis

Q. Conflicting reports on Suzuki coupling yields: How to troubleshoot?

  • Case Study : reports 89.4% yield under microwave conditions, while traditional heating (reflux, 12 hours) yields <60%.
    • Resolution : Microwave irradiation enhances reaction efficiency by reducing side reactions (e.g., homocoupling). Lower yields in conventional methods stem from Pd aggregation or boronate hydrolysis .
    • Validation : Replicate high-yield protocols with strict inert-atmosphere controls (Schlenk line) and degassed solvents .

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